8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol
Description
Chemical Structure and Formula:
The compound 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol (molecular formula C₈H₄ClF₃N₂S) features a fused imidazopyridine core substituted with chlorine at position 8, a trifluoromethyl (-CF₃) group at position 6, and a thiol (-SH) moiety at position 3 . This structure combines electronegative substituents (Cl, CF₃) with a reactive thiol group, making it a versatile building block for medicinal chemistry and materials science.
Properties
IUPAC Name |
8-chloro-6-(trifluoromethyl)-2H-imidazo[1,5-a]pyridine-3-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2S/c9-5-1-4(8(10,11)12)3-14-6(5)2-13-7(14)15/h1-3H,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUGSKLMWZZUTCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=CNC(=S)N2C=C1C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol can be achieved through several synthetic routes. One common method involves the reaction of chlorinated imidazo[1,5-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The thiol group can be introduced through a subsequent reaction with a thiolating agent such as thiourea or hydrogen sulfide under acidic conditions .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form a disulfide bond or sulfonic acid derivatives. Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine and trifluoromethyl groups, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 8th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions. This reaction is often facilitated by the use of catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group typically yields disulfides or sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has shown potential as a bioactive molecule with nematicidal and fungicidal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of parasitic infections and fungal diseases.
Industry: The compound’s chemical properties make it useful in the development of agrochemicals and pharmaceuticals. It can be used as an intermediate in the synthesis of active ingredients for pesticides and drugs.
Mechanism of Action
The mechanism of action of 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group is known to form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt essential biological processes in target organisms, such as nematodes and fungi, resulting in their death .
The compound’s ability to inhibit enzymes and other proteins is attributed to its unique chemical structure, which allows it to bind selectively to specific sites on the target molecules. This selective binding is crucial for its bioactivity and therapeutic potential.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Functional Differences
Key structural variations among related imidazopyridine derivatives include:
- Substituent identity and position : Chlorine, trifluoromethyl, and thiol groups influence electronic properties, steric bulk, and reactivity.
- Ring system : Variations in fused heterocycles (e.g., imidazo[1,5-a]pyridine vs. imidazo[1,2-a]pyridine) affect π-π stacking and binding affinity.
Table 1: Comparative Analysis of Imidazopyridine Derivatives
Key Research Findings
- Bioactivity : The thiol group in the target compound shows promise in covalent enzyme inhibition, as seen in cysteine protease targeting .
- Comparative Efficacy: The dichlorophenyl analogue (CAS 1708126-02-6) demonstrates nanomolar IC₅₀ values in kinase assays, outperforming non-aromatic derivatives . Ethyl carboxylate derivatives serve as prodrugs, with in vivo hydrolysis yielding active metabolites .
Biological Activity
8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridine-3-thiol is a heterocyclic compound that has gained attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, characterized by a chlorine atom and a trifluoromethyl group, contributes to its potential as an antimicrobial and anticancer agent.
- IUPAC Name: this compound
- Molecular Formula: C8H4ClF3N2S
- Molecular Weight: 220.58 g/mol
- CAS Number: 178488-36-3
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions can modulate enzyme activity and influence various biochemical pathways. Notably, the compound exhibits antimicrobial properties by inhibiting key enzymes involved in bacterial cell wall synthesis, which is crucial for bacterial survival and proliferation.
Biological Activity Overview
The compound has been evaluated for various biological activities, including:
-
Antimicrobial Activity:
- Exhibits significant antibacterial effects against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) values indicate strong efficacy compared to standard antibiotics.
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Anticancer Properties:
- Demonstrated cytotoxic effects on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer).
- IC50 values range from 2.43 to 14.65 μM, indicating potential for further development as an anticancer agent.
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Anti-inflammatory Effects:
- Inhibition of pro-inflammatory cytokines suggests potential use in treating inflammatory diseases.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound:
Case Study Example
In a study evaluating the antimicrobial properties of imidazo[1,5-a]pyridine derivatives, it was found that this compound exhibited an MIC of 5 μg/mL against Staphylococcus aureus, outperforming several known antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
